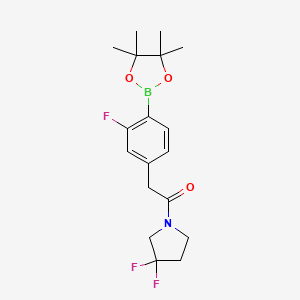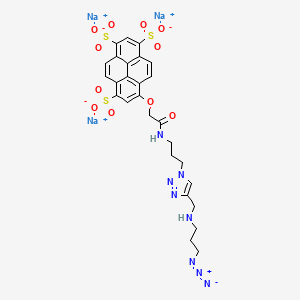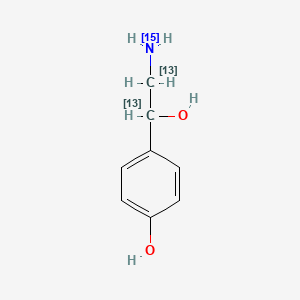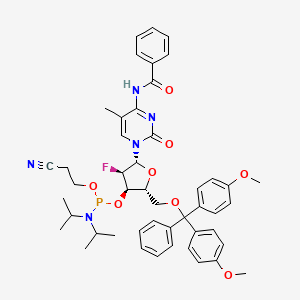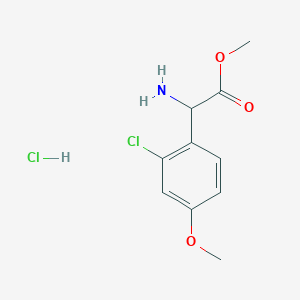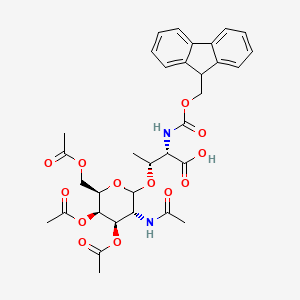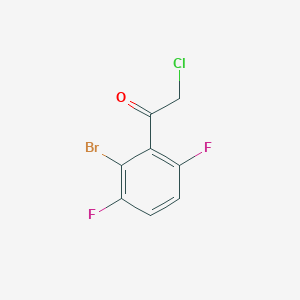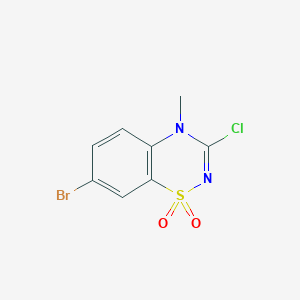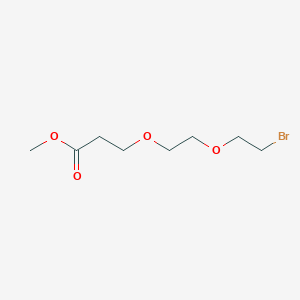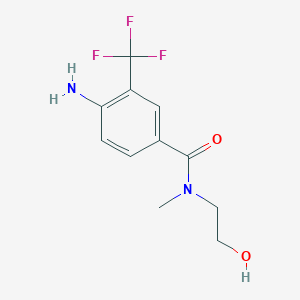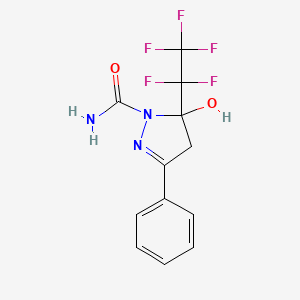
1-Carbamoyl-4,5-dihydro-5-hydroxy-5-pentafluoroethyl-3-(phenyl)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Carbamoyl-4,5-dihydro-5-hydroxy-5-pentafluoroethyl-3-(phenyl)pyrazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a carbamoyl group, a hydroxy group, and a pentafluoroethyl group
Métodos De Preparación
The synthesis of 1-Carbamoyl-4,5-dihydro-5-hydroxy-5-pentafluoroethyl-3-(phenyl)pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylhydrazine and pentafluoroethyl ketone.
Condensation Reaction: The phenylhydrazine reacts with the pentafluoroethyl ketone in the presence of a suitable catalyst to form the pyrazole ring.
Functional Group Introduction: The carbamoyl and hydroxy groups are introduced through subsequent reactions, often involving reagents like isocyanates and hydroxylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
1-Carbamoyl-4,5-dihydro-5-hydroxy-5-pentafluoroethyl-3-(phenyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents and conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents like ethanol, dichloromethane, and water. The major products formed depend on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
1-Carbamoyl-4,5-dihydro-5-hydroxy-5-pentafluoroethyl-3-(phenyl)pyrazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in studies of reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development for various therapeutic areas.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 1-Carbamoyl-4,5-dihydro-5-hydroxy-5-pentafluoroethyl-3-(phenyl)pyrazole exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes or disruption of cell membrane integrity. The compound’s structure allows it to interact with various biological molecules, leading to diverse pharmacological effects.
Comparación Con Compuestos Similares
1-Carbamoyl-4,5-dihydro-5-hydroxy-5-pentafluoroethyl-3-(phenyl)pyrazole can be compared with other pyrazole derivatives, such as:
3-Methyl-1-phenyl-1H-pyrazol-5-ol: This compound has a similar pyrazole core but differs in the substituents, leading to different chemical and biological properties.
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole: The presence of a trifluoromethyl group instead of a pentafluoroethyl group results in variations in reactivity and applications.
1-Carbamoyl-3-(phenyl)-5-hydroxy-1H-pyrazole:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H10F5N3O2 |
|---|---|
Peso molecular |
323.22 g/mol |
Nombre IUPAC |
5-hydroxy-5-(1,1,2,2,2-pentafluoroethyl)-3-phenyl-4H-pyrazole-1-carboxamide |
InChI |
InChI=1S/C12H10F5N3O2/c13-11(14,12(15,16)17)10(22)6-8(19-20(10)9(18)21)7-4-2-1-3-5-7/h1-5,22H,6H2,(H2,18,21) |
Clave InChI |
PNTYFLGTLUUQEQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NN(C1(C(C(F)(F)F)(F)F)O)C(=O)N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


